molecular formula C₂₁H₂₂FNO₂ B560555 1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine CAS No. 1370544-73-2

1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine

Cat. No. B560555
CAS RN: 1370544-73-2
M. Wt: 339.4
InChI Key: VMMKGVRPILDZML-UHFFFAOYSA-N
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Description

The compound “1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine” is a chemical compound with the molecular formula C21H22FNO2 . It is also known as 1-((4-(4-Fluorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a chromen ring, and a fluorophenyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 375.87 . It is a solid at room temperature and should be stored in an inert atmosphere .

Scientific Research Applications

Autoimmune Disease Treatment

AX-024 has been identified as a first-in-class inhibitor of the T cell receptor (TCR), which is critical for the treatment of autoimmune diseases . It selectively inhibits TCR-triggered T cell activation, which is essential in the pathogenesis of autoimmune conditions. This compound has shown promise in preventing the development of diseases like psoriasis and asthma by modulating TCR signaling .

Development of New Drugs

The compound has been used in the development of new label-free biosensing technologies. These technologies are crucial for evaluating the inhibition capacity of AX-024, particularly in the context of autoimmune diseases. A Point-of-Care (PoC) device based on interferometric optical detection method (IODM) has been developed to assess the interaction of AX-024 with modified proteins involved in T-cell activation .

Label-Free Detection in Biosensors

AX-024 plays a role in the advancement of label-free detection methods in biosensors. This application is significant for the real-time monitoring of biological interactions without the need for fluorescent or radioactive labeling. The compound’s interaction with proteins can be monitored using biosensors, which is a valuable tool in both research and clinical diagnostics .

Pharmacokinetics and Drug Delivery

The compound’s structure allows for high gastrointestinal absorption and permeability across the blood-brain barrier, making it an excellent candidate for oral administration in therapeutic applications. Its pharmacokinetic properties suggest that AX-024 can be effectively used in drug delivery systems to target specific cells or tissues .

Inhibitor Design and Screening

AX-024 serves as a model compound in the design and screening of inhibitors that target protein-protein interactions. Its ability to inhibit the TCR-Nck interaction provides a framework for the development of new inhibitors that can modulate immune responses, which is vital for treating various inflammatory disorders .

Research on TCR Signaling Pathways

The compound is used in research to understand the earliest TCR signaling events. By inhibiting specific interactions, AX-024 helps in dissecting the complex signaling pathways involved in T cell activation. This research has broad implications for the development of targeted therapies for T cell-mediated diseases .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMKGVRPILDZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(4-Fluorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine

Q & A

Q1: What is the proposed mechanism of action for AX-024?

A1: AX-024 was initially proposed to inhibit T cell activation by disrupting the interaction between the CD3ε subunit of the T cell receptor (TCR) and the adapter protein Nck. [, ] This interaction is believed to be important for amplifying TCR signaling. []

Q2: How does AX-024 affect T cell signaling according to the initial studies?

A2: Early studies suggested that AX-024 inhibits TCR signaling by binding to the SH3.1 domain of Nck, preventing its recruitment to the TCR and subsequent downstream signaling events. [, ] This was supported by observations of reduced ZAP-70 phosphorylation, a key early TCR signaling event, in the presence of AX-024. []

Q3: Were there any conflicting findings regarding the mechanism of action of AX-024?

A3: Yes, subsequent research challenged the initial findings. Richter et al. found that AX-024 did not significantly affect ZAP-70 phosphorylation and did not observe a direct interaction between AX-024 and the Nck-SH3.1 domain using various biophysical techniques. []

Q4: What is the current understanding of AX-024's mechanism of action?

A4: While AX-024 has been shown to reduce T cell proliferation, especially under weak TCR stimulation conditions, [] its exact mechanism of action remains to be fully elucidated. The interaction with Nck-SH3.1 has been challenged, and further research is needed to identify its specific targets in T cells. []

Q5: What is the significance of studying AX-024's mechanism of action?

A5: Understanding AX-024's precise mechanism of action is crucial for developing it as a potential therapeutic agent for autoimmune and inflammatory diseases. [] Identifying its specific targets will enable the development of more potent and selective inhibitors with improved efficacy and safety profiles.

Q6: Has AX-024 shown any promising results in in vivo models?

A6: One study demonstrated that AX-024 administration in a mouse model of intracerebral hemorrhage (ICH) significantly inhibited TCR activation in brain-infiltrating T cells, reduced pro-inflammatory cytokine expression, and improved long-term neurological function. [] This suggests a potential therapeutic benefit of AX-024 in neurological conditions involving T cell activation.

Q7: Are there any other potential applications for AX-024 being investigated?

A7: Research suggests a role for AX-024 in preventing endothelial activation, a key early event in atherosclerosis development. [] Studies using endothelial-specific Nck1 knockout mice showed reduced atherosclerotic lesion burden, supporting the potential of targeting Nck1, possibly through AX-024, for atherosclerosis treatment. []

Q8: What is the current status of AX-024 in terms of clinical development?

A8: One abstract mentions that AX-024 is being tested in clinical trials, [] but no further details about specific trials or their current status are provided.

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